molecular formula C10H16O3 B12981895 rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B12981895
M. Wt: 184.23 g/mol
InChI Key: MRSGFWKNPDESOU-DHBOJHSNSA-N
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Description

rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate (CAS: 1307304-62-6) is a bicyclic compound with the molecular formula C₁₀H₁₆O₃ and a molecular weight of 184.23 g/mol . Its structure features a 3-oxabicyclo[3.1.0]hexane core, where one oxygen atom forms part of the bicyclic system, and a tert-butyl ester group is attached at the 6-position (Figure 1). This compound is used as a building block in organic synthesis, particularly in medicinal chemistry for constrained scaffold development. Limited data are available on its physical properties (e.g., boiling point, solubility), and it is currently listed as out of stock in major suppliers .

Properties

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

tert-butyl (1S,5R)-3-oxabicyclo[3.1.0]hexane-6-carboxylate

InChI

InChI=1S/C10H16O3/c1-10(2,3)13-9(11)8-6-4-12-5-7(6)8/h6-8H,4-5H2,1-3H3/t6-,7+,8?

InChI Key

MRSGFWKNPDESOU-DHBOJHSNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C1[C@H]2[C@@H]1COC2

Canonical SMILES

CC(C)(C)OC(=O)C1C2C1COC2

Origin of Product

United States

Preparation Methods

The synthesis of rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate starting materials, which include a precursor bicyclic compound and tert-butyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the esterification process.

    Purification: The product is then purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.

Scientific Research Applications

rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Functional Group Variations

Table 1: Key Structural and Commercial Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Price (USD) Key Differences
rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate 1307304-62-6 C₁₀H₁₆O₃ 184.23 tert-butyl ester N/A (out of stock) Reference compound
rel-(1R,5S,6r)-tert-Butyl 6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate 419572-19-3 C₁₁H₁₇NO₃ 211.26 Formyl group, 3-aza ring ¥306.00/1g Nitrogen substitution in ring; formyl group introduces reactivity
Ethyl rel-(1R,5S,6r)-3-oxabicyclo[3.1.0]hexane-6-carboxylate 81056-11-3 C₈H₁₂O₃ 156.18 Ethyl ester $174/100mg Smaller ester group; lower molecular weight
Ethyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride 1373253-19-0 C₈H₁₄ClNO₂ 191.66 Hydrochloride salt, 3-aza ring N/A Enhanced solubility due to salt form; nitrogen in ring
Methyl rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride 1212063-26-7 C₇H₁₂ClNO₂ 177.63 Methyl ester, hydrochloride $5713.00/1g Methyl ester reduces steric hindrance
Key Findings :
  • Nitrogen Substitution : Replacing the 3-oxa ring with a 3-aza ring (e.g., CAS 419572-19-3) increases molecular weight by ~14% and introduces basicity, altering solubility and reactivity .
  • Salt Forms : Hydrochloride salts (e.g., CAS 1373253-19-0) enhance aqueous solubility, critical for biological applications .
Key Findings :
  • The formyl-substituted analogue (CAS 419572-19-3) carries a Warning classification (H302), necessitating strict handling protocols .
  • Storage requirements vary significantly; tert-butyl derivatives often require low-temperature storage to prevent degradation .

Research and Application Insights

  • Synthetic Utility : The tert-butyl ester in the target compound provides steric protection for carboxylate groups during multi-step syntheses, a feature shared with CAS 419572-19-3 .
  • Biological Relevance : Azabicyclo derivatives (e.g., CAS 1212063-26-7) are prevalent in drug discovery for mimicking peptide conformations, whereas oxabicyclo variants are less common .
  • Cost Factors : Price variations reflect synthetic complexity; e.g., methyl ester salts (CAS 1212063-26-7) cost >$5000/g due to purification challenges .

Biological Activity

rel-(1R,5S,6r)-tert-Butyl 3-oxabicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with potential biological activity that has garnered interest in medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C15H25NO5
  • Molecular Weight : 299.37 g/mol
  • CAS Number : 635318-02-4

The structure includes a bicyclic framework with a tert-butyl ester, which may influence its solubility and biological interactions.

This compound has been studied for its potential as an inhibitor of heat shock protein 90 (HSP90). HSP90 is a molecular chaperone involved in the stabilization of numerous client proteins that are critical for cancer cell survival and proliferation. Inhibition of HSP90 leads to the degradation of these client proteins via the ubiquitin-proteasome pathway, resulting in reduced oncogenic signaling and tumor growth .

In Vitro Studies

In vitro studies have demonstrated that compounds similar to this compound exhibit significant anti-tumor activity by disrupting HSP90 function. For example, derivatives have shown effective inhibition of cancer cell lines at concentrations ranging from 2 to 6 μM, indicating a promising therapeutic window for further development .

Case Study 1: Anti-Cancer Activity

A study investigated the effects of HSP90 inhibitors on breast cancer cell lines. The results indicated that this compound significantly reduced cell viability and induced apoptosis in treated cells compared to controls. The mechanism was attributed to the downregulation of key oncogenic proteins such as HER2 and AKT/PKB .

Case Study 2: Pharmacokinetics and Toxicity

Another research effort focused on the pharmacokinetic profile of related compounds in vivo. The study found that while these compounds exhibited potent anti-tumor effects, they also posed risks for hepatotoxicity at higher doses. This necessitated careful dose optimization in therapeutic applications to minimize adverse effects while maximizing efficacy .

Data Table: Biological Activity Summary

Biological Activity Effect Concentration (μM) Reference
Cell Viability ReductionSignificant reduction in cancer cells2 - 6
Induction of ApoptosisIncreased apoptosis in treated cellsNot specified
HSP90 InhibitionDownregulation of oncogenic proteinsNot specified

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